molecular formula C12H6Cl5NO B3273493 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline CAS No. 58802-25-8

4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline

Cat. No.: B3273493
CAS No.: 58802-25-8
M. Wt: 357.4 g/mol
InChI Key: UQWDWSIXRWMMDD-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline (CAS 58802-25-8) is an organic compound with the molecular formula C12H6Cl5NO and a molecular weight of 357.45 g/mol . This chlorinated aniline derivative is of significant interest in chemical and environmental research. Its structure, featuring a multi-chlorinated phenoxy group linked to a dichloroaniline, classifies it among compounds related to phenoxy herbicides such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . Researchers value this compound as a potential intermediate or analog for studying the environmental fate, degradation pathways, and transformation products of widely used chlorophenoxy herbicides . Investigations into such compounds are crucial, as some degradation products can exhibit different environmental behaviors and toxicological profiles compared to their parent molecules . Furthermore, studies on structurally related chlorophenols and phenoxy acids utilize in vitro systems, such as the submitochondrial particle (SMP) assay, to elucidate their mechanisms of toxic action and effects on mitochondrial respiratory functions in non-target organisms . This makes this compound a valuable reagent for advanced ecotoxicological studies and for probing the biochemical interactions of chlorinated aromatic compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,5-dichloro-2-(2,4,5-trichlorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl5NO/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDWSIXRWMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 4,5 Dichloro 2 2,4,5 Trichlorophenoxy Aniline

Retrosynthetic Analysis Approaches for the Compound's Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline, the analysis reveals two primary disconnection points: the diaryl ether linkage (C-O) and the aniline (B41778) C-N bond.

A logical primary disconnection is the C-N bond of the aniline group. Through a functional group interconversion (FGI), the amine can be traced back to a nitro group (-NO2). This is a common and highly effective strategy in aromatic chemistry, as the reduction of a nitro group to an amine is typically a high-yielding final step. This leads to the precursor 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)nitrobenzene .

The second key disconnection is the C-O bond of the diaryl ether. This bond can be broken to yield two synthons: a phenoxide and an aryl halide. This suggests two potential synthetic routes based on well-established named reactions:

Route A: Disconnection yields 2,4,5-trichlorophenol and a 1-halo-4,5-dichloro-2-nitrobenzene (where halo is typically Cl or Br). This is the basis for a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction.

Route B: An alternative disconnection would yield 4,5-dichloro-2-nitrophenol and 1,2,4,5-tetrachlorobenzene .

Route A is generally preferred as the nitro group in the ortho position of the 1-halo-4,5-dichloro-2-nitrobenzene strongly activates the halide for nucleophilic displacement, facilitating the ether bond formation.

Classical Synthetic Routes to this compound

Classical syntheses for molecules of this type rely on robust, multi-step sequences that have been established for decades.

Multi-step Reaction Sequences and Strategic Planning

The most strategically sound classical approach involves a two-stage process derived from the retrosynthetic analysis:

Formation of the Diaryl Ether Core: This step typically employs the Ullmann condensation reaction. rsc.org In this reaction, an aryl halide is coupled with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. rsc.org The planned synthesis would involve reacting 2,4,5-trichlorophenol with 1-bromo-4,5-dichloro-2-nitrobenzene or 1,2,4,5-tetrachloronitrobenzene .

Reduction of the Nitro Intermediate: The resulting nitro-diaryl ether, 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)nitrobenzene , is then reduced to the target aniline. Standard reduction methods include catalytic hydrogenation or chemical reduction using agents like tin(II) chloride in hydrochloric acid.

Critical Intermediate Compounds and Optimized Reaction Conditions

The success of the synthesis hinges on the preparation of key intermediates and the optimization of reaction conditions.

2,4,5-Trichlorophenol: This intermediate can be synthesized from 1,2,4-trichlorobenzene. The process involves the nitration of 1,2,4-trichlorobenzene, followed by reduction to 2,4,5-trichloroaniline, diazotization, and subsequent hydrolysis to the phenol. prepchem.com

1-Halo-4,5-dichloro-2-nitrobenzene: This precursor is synthesized from 1,2-dichlorobenzene (B45396). Nitration of 1,2-dichlorobenzene yields 3,4-dichloronitrobenzene, which can then be halogenated at the position ortho to the nitro group to yield the desired intermediate.

Optimized Reaction Conditions for Ullmann Condensation: The classical Ullmann reaction for diaryl ether synthesis is known to require harsh conditions. mdpi.com

ParameterTypical Condition
Catalyst Stoichiometric or catalytic copper (e.g., CuI, Cu2O)
Base Strong base (e.g., K2CO3, Cs2CO3)
Solvent High-boiling polar aprotic (e.g., DMF, Pyridine)
Temperature High (150-220 °C)

Optimized Conditions for Nitro Group Reduction: A variety of methods can be employed for the reduction of the nitro intermediate. A process for a related compound utilizes catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) in the presence of a platinum-on-carbon catalyst, which offers high selectivity and conversion rates. google.com

Regioselectivity and Stereoselectivity in the Synthesis of the Compound

Regioselectivity: In the context of this synthesis, regioselectivity is critical during the formation of the diaryl ether bond. The use of 1-halo-4,5-dichloro-2-nitrobenzene as a substrate provides excellent regiochemical control. The electron-withdrawing nitro group strongly activates the ortho and para positions towards nucleophilic aromatic substitution (SNAr). Therefore, the halogen atom at the C1 position is highly activated, directing the incoming 2,4,5-trichlorophenoxide nucleophile to attack this specific site, ensuring the formation of the desired 2-phenoxy linkage.

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis.

Modern and Sustainable Approaches to this compound Synthesis

Modern organic synthesis focuses on developing more efficient, milder, and sustainable methods. For diaryl ether synthesis, this has led to the evolution of advanced catalytic systems.

Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis has revolutionized the formation of C-O bonds, offering significant improvements over the classical Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: The Buchwald-Hartwig reaction is a powerful method for forming C-O bonds using a palladium catalyst. rsc.org This approach can couple aryl halides or triflates with phenols under significantly milder conditions than the Ullmann reaction. The reaction's efficiency is highly dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand.

Modern Copper-Catalyzed Cross-Coupling: Contemporary research has also refined the copper-catalyzed Ullmann-type reaction. The use of specific ligands, such as picolinic acid or various diamines, can dramatically improve the reaction's efficiency, allowing it to proceed at lower temperatures and with a wider range of substrates, including sterically hindered ones. mdpi.comacs.org These modern Cu-catalyzed methods offer a more cost-effective and environmentally friendly alternative to palladium systems. mdpi.com

Below is a comparative table of different catalytic approaches for the key diaryl ether formation step.

FeatureClassical UllmannModern Cu-CatalyzedPd-Catalyzed Buchwald-Hartwig
Catalyst Cu(0), Cu(I) saltsCu(I) salts (e.g., CuI)Pd(0), Pd(II) complexes
Ligand Typically nonePicolinic acid, diaminesBulky phosphines (e.g., Biarylphosphines)
Temperature 150-220 °C80-120 °C (or lower)Room Temp to 110 °C
Substrate Scope LimitedBroadVery Broad
Advantages Low catalyst costCost-effective, improved conditionsMild conditions, high yields, broad scope
Disadvantages Harsh conditions, low yieldsLigand requiredHigh catalyst/ligand cost, air-sensitive

While organocatalysis has made significant strides in many areas of organic synthesis, its application to the direct formation of diaryl ethers of this complexity is less common compared to transition metal-catalyzed methods.

Green Chemistry Principles in Reaction Design (e.g., Solvent-free, Aqueous Media, Alternative Solvents)

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of alternative reaction media and the development of more sustainable catalytic systems.

Solvent-free and Alternative Solvent Systems:

Traditional syntheses of diaryl ethers often employ high-boiling, polar aprotic solvents like DMF and DMSO, which have associated environmental and health concerns. Green chemistry approaches seek to replace these with more benign alternatives. Research into the synthesis of related diaryl ethers has explored the use of greener solvents such as ionic liquids or polyethylene (B3416737) glycol (PEG), which can offer advantages in terms of recyclability and lower toxicity. In some cases, solvent-free conditions, where the reaction is carried out in a melt of the reactants, can be employed, particularly in mechanochemical processes involving grinding or ball-milling. This approach can significantly reduce solvent waste.

Aqueous Media:

While the low aqueous solubility of the reactants in the synthesis of this compound presents a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Micellar catalysis, where the reaction occurs within micelles suspended in water, is a promising green approach that can enhance reaction rates and simplify product isolation.

Catalyst Modification:

The traditional Ullmann condensation often requires stoichiometric amounts of copper, leading to significant metal waste. Modern variations focus on using catalytic amounts of copper or palladium. Green approaches in this area involve the development of highly active and recyclable catalysts. This can include heterogeneous catalysts, where the metal is supported on a solid material like activated carbon, zeolites, or polymers. These catalysts can be easily separated from the reaction mixture and reused, minimizing metal contamination in the final product and waste streams.

Green Chemistry PrincipleApplication in Synthesis of this compound
Alternative Solvents Replacement of DMF and DMSO with ionic liquids, polyethylene glycol (PEG), or supercritical fluids.
Solvent-free Conditions Mechanochemical synthesis (grinding, ball-milling) to reduce or eliminate solvent use.
Aqueous Media Use of phase-transfer catalysts or surfactants to enable reactions in water.
Catalyst Improvement Development of recyclable heterogeneous copper or palladium catalysts to minimize metal waste.

Scale-Up Considerations and Industrial Synthesis Challenges for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several significant challenges. These challenges are common in the manufacturing of complex chlorinated aromatic compounds and require careful consideration of process safety, efficiency, and environmental impact.

Reaction Conditions and Control:

The Ullmann condensation for diaryl ether formation typically requires high reaction temperatures, which can lead to the formation of unwanted byproducts, including polychlorinated dibenzo-p-dioxins and dibenzofurans, particularly when starting with polychlorinated phenols. Precise temperature control is crucial on an industrial scale to minimize the formation of these highly toxic impurities. The exothermic nature of the nitration and reduction steps also necessitates efficient heat management to prevent runaway reactions.

Catalyst and Reagent Handling:

The use of copper catalysts in the Ullmann reaction requires procedures for their efficient removal from the product and management of the resulting waste streams. If catalytic hydrogenation is used for the nitro group reduction, the handling of flammable hydrogen gas under pressure and the pyrophoric nature of some catalysts (e.g., Raney nickel or palladium on carbon) are significant safety concerns in a large-scale setting.

Product Purification and Waste Management:

The purification of the final product to remove unreacted starting materials, catalysts, and byproducts is a critical step. The structural similarity of potential impurities to the final product can make separation challenging, often requiring multiple crystallization or chromatographic steps, which can be costly and generate significant solvent waste. The aqueous waste streams from the synthesis, which may contain residual chlorinated phenols and other organic compounds, require extensive treatment before discharge to meet environmental regulations.

Materials of Construction:

The use of corrosive reagents such as strong acids and bases, as well as the potential for the release of hydrochloric acid at high temperatures, necessitates the use of corrosion-resistant materials for the reaction vessels and associated equipment. This adds to the capital cost of the manufacturing plant.

ChallengeDescriptionMitigation Strategies
Byproduct Formation High reaction temperatures can lead to the formation of toxic dioxins and furans.Strict temperature control, optimization of reaction conditions, use of milder catalysts.
Process Safety Handling of flammable hydrogen gas and pyrophoric catalysts. Exothermic reactions.Use of specialized equipment for hydrogenation, robust cooling systems, and process monitoring.
Product Purification Difficulty in removing structurally similar impurities.Multi-step purification processes, development of selective crystallization methods.
Waste Management Generation of solvent and aqueous waste containing hazardous materials.Solvent recycling, advanced wastewater treatment, use of greener solvents and catalysts.
Corrosion Corrosive nature of reagents and reaction conditions.Use of glass-lined or special alloy reactors and equipment.

Chemical Reactivity and Derivatization Studies of 4,5 Dichloro 2 2,4,5 Trichlorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Phenoxy Moieties of the Compound

The aniline and phenoxy rings of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline present two potential sites for electrophilic aromatic substitution. The amino group of the aniline moiety is a potent activating group, directing incoming electrophiles to the ortho and para positions. byjus.com However, in this molecule, both ortho positions and one para position are already substituted. The remaining ortho position (C6) is sterically hindered by the bulky trichlorophenoxy group. The phenoxy moiety's oxygen atom is also an ortho, para-director. All positions on the phenoxy ring are occupied by chlorine atoms, rendering it highly deactivated and unlikely to undergo further electrophilic substitution.

Typical electrophilic aromatic substitution reactions include nitration and halogenation. byjus.comminia.edu.egorganicchemistrytutor.commasterorganicchemistry.com While the aniline ring is theoretically susceptible to these reactions, the high degree of chlorination on both rings significantly deactivates them towards electrophilic attack. The electron-withdrawing nature of the chlorine atoms reduces the electron density of the aromatic systems, making them less nucleophilic. ck12.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Aniline Moiety

Position Activating/Deactivating Groups Steric Hindrance Predicted Reactivity
C3 Chloro (deactivating), Amino (activating, meta) Low Low

Nucleophilic Aromatic Substitution Reactions of the Compound's Chlorinated Rings

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of multiple chlorine atoms on the aromatic rings. libretexts.orgnih.govrsc.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, a chlorine atom). libretexts.org In the subject molecule, the numerous chlorine atoms act as electron-withdrawing groups, potentially facilitating nucleophilic attack.

Potential nucleophiles for such reactions include alkoxides, amines, and thiolates. The reaction would proceed via the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The positions most susceptible to nucleophilic attack would be those that allow for the greatest stabilization of the negative charge in the intermediate.

Oxidation and Reduction Pathways of the Aniline and Phenoxy Linkage in the Compound

The aniline functional group is susceptible to oxidation. Electrochemical studies on simpler chloroanilines have shown that oxidation can lead to the formation of various products, including radical cations and dimers. researchgate.net The oxidation of this compound could potentially lead to the formation of colored radical species or polymeric materials. The ether linkage, while generally stable, could potentially be cleaved under harsh oxidative conditions.

Reduction of the aromatic rings is also a possibility, although it would require potent reducing agents and harsh conditions due to the stabilizing effect of the aromatic system. Catalytic hydrogenation could potentially reduce the nitro group if it were introduced via nitration, or under forcing conditions, could lead to dechlorination.

Functional Group Interconversions of this compound

The primary amino group of the aniline moiety is the most reactive site for functional group interconversions. ub.eduscribd.comfiveable.mevanderbilt.eduimperial.ac.uk Diazotization of the amino group by treatment with nitrous acid would yield a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of other functional groups, including hydroxyl, cyano, and iodo, through Sandmeyer-type reactions. Acylation of the amino group with acyl chlorides or anhydrides would yield the corresponding amides.

Cyclization Reactions and Formation of Heterocyclic Derivatives from the Compound

The structure of this compound contains the necessary framework for potential intramolecular cyclization reactions to form heterocyclic compounds. For instance, under specific conditions, oxidative cyclization could potentially lead to the formation of chlorinated phenazine derivatives. The degradation of related chlorinated dibenzofurans and dibenzo-p-dioxins has been studied, suggesting that under certain biological or chemical conditions, ring-closure or ring-opening reactions could occur. nih.gov

Polymerization or Oligomerization Potentials of this compound

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. The polymerization is typically an oxidative process. The presence of the amino group in this compound suggests a potential for oxidative polymerization. However, the extensive chlorination and the bulky trichlorophenoxy substituent would likely impose significant steric hindrance, potentially limiting the degree of polymerization and affecting the properties of the resulting polymer.

Mechanistic Investigations of Key Transformation Reactions of the Compound

Detailed mechanistic investigations for the transformation reactions of this compound are not available in the published literature. However, the mechanisms of related reactions provide a basis for prediction. For example, any electrophilic aromatic substitution would proceed through a resonance-stabilized carbocation intermediate (a sigma complex). minia.edu.egorganicchemistrytutor.com Nucleophilic aromatic substitution would involve a Meisenheimer complex intermediate. libretexts.org The mechanisms of oxidation of chloroanilines have been shown to involve radical cation intermediates. researchgate.net

Advanced Analytical Characterization Techniques for 4,5 Dichloro 2 2,4,5 Trichlorophenoxy Aniline

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Degradation Product Analysis

High-resolution mass spectrometry is an indispensable tool for the precise mass determination of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline, providing unequivocal confirmation of its elemental composition. The exceptional mass accuracy of HRMS, typically in the sub-ppm range, allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For the target molecule, the predicted monoisotopic mass can be calculated and compared with the experimentally determined mass to validate its identity.

A predicted collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase, can also be calculated for the protonated molecule ([M+H]+), offering an additional parameter for its identification in complex mixtures when analyzed by ion mobility-mass spectrometry.

Table 1: Predicted Mass Spectrometric Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₂H₇Cl₅NO
Monoisotopic Mass354.8889 Da
[M+H]⁺355.8962 Da
Predicted CCS for [M+H]⁺Value not directly available in searches

Note: The table is populated with theoretical values. Experimental verification is crucial.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary for the complete assignment of all proton and carbon signals.

While specific experimental NMR data for this compound is not publicly available, the expected chemical shifts and coupling constants can be inferred from the analysis of structurally similar compounds, such as various chlorinated anilines and trichlorophenoxyacetic acid. The ¹H NMR spectrum would likely show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and multiplicities being influenced by the positions of the chlorine and amine substituents. The protons on the aniline (B41778) ring would be expected to appear in a different region compared to those on the trichlorophenoxy ring.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. The carbon atoms attached to chlorine, nitrogen, and oxygen would exhibit characteristic chemical shifts.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex proton and carbon spectra of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between adjacent protons (²J and ³J couplings). This would be particularly useful in assigning the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying the connectivity between different parts of the molecule, such as the linkage between the two aromatic rings through the ether oxygen, and for assigning the quaternary (non-protonated) carbon atoms.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ³⁵Cl ssNMR would be a particularly powerful technique. Due to the quadrupolar nature of the chlorine nucleus, its NMR signal is highly sensitive to the local electronic environment. This technique can be used to distinguish between different chlorine atoms in the molecule and to probe intermolecular interactions, such as hydrogen bonding involving the amine group or π-π stacking between the aromatic rings in the crystalline form. The quadrupolar coupling constant (Cq) and the asymmetry parameter (η) derived from the ³⁵Cl ssNMR spectrum provide detailed information about the electric field gradient at the chlorine nucleus, which is directly related to the nature of the C-Cl bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound based on the vibrational modes of its functional groups. While a specific experimental spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on the analysis of related chlorinated anilines.

The FT-IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching: The amine group would exhibit characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

C=C stretching: The aromatic rings would show several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage would have a characteristic stretching band.

C-N stretching: The stretching vibration of the carbon-nitrogen bond would also be present.

C-Cl stretching: The carbon-chlorine bonds would give rise to strong vibrations in the lower frequency region of the spectrum.

The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H3000 - 3100
Aromatic C=C1400 - 1600
C-O-C Stretch1000 - 1300
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Note: These are general ranges and the exact positions of the bands for the specific molecule may vary.

X-ray Crystallography for Precise Solid-State Structure Elucidation of the Compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for the target compound has not been reported, studies on related chlorinated aromatic compounds, such as dichlorinated aniline derivatives and polychlorinated biphenyl (B1667301) (PCB) quinones, can offer insights into the expected solid-state features. It is likely that the molecule would adopt a non-planar conformation due to steric hindrance between the two aromatic rings. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonds involving the amine group (N-H···O or N-H···Cl) and π–π stacking interactions between the electron-rich aromatic rings. The chlorine atoms would also play a significant role in directing the crystal packing through halogen bonding.

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it in complex mixtures. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods, with the choice of technique often depending on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector, is a versatile technique for the analysis of chlorinated phenoxy anilines. A reversed-phase C18 column is commonly used for the separation of such compounds, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The UV detector can be set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance, allowing for sensitive detection. HPLC is well-suited for purity assessment, allowing for the separation of the main compound from any synthesis byproducts or degradation products.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. Due to its chlorinated nature, an electron capture detector (ECD) could also provide high sensitivity. A capillary column with a non-polar or medium-polarity stationary phase would likely be effective for the separation. GC-MS provides both chromatographic separation and mass spectral information, which is invaluable for the positive identification of the target analyte and any impurities.

The development of a robust chromatographic method would involve optimizing parameters such as the column type, mobile phase or temperature program, and detector settings to achieve good resolution, sensitivity, and reproducibility.

Table 3: Summary of Analytical Techniques and Their Applications

TechniqueApplication
HRMSElemental composition confirmation, degradation product identification.
NMR SpectroscopyDetailed solution-state structure elucidation, conformational analysis.
Solid-State NMRCrystalline form analysis, probing intermolecular interactions.
FT-IR & RamanFunctional group identification, molecular fingerprinting.
X-ray CrystallographyPrecise solid-state structure, bond lengths, bond angles, intermolecular forces.
HPLC & GCPurity assessment, quantification in mixtures, separation of isomers and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of polar and semi-polar organic compounds. nih.govnih.govnih.gov It is particularly well-suited for the analysis of aromatic amines that may be thermally unstable or not sufficiently volatile for gas chromatography without derivatization. nih.gov The high selectivity of tandem mass spectrometry, especially in Multiple Reaction Monitoring (MRM) mode, allows for the detection of target analytes at very low concentrations even in complex matrices. nih.gov

For a compound like this compound, a reversed-phase LC method would likely be employed. The separation would be achieved on a C18 or a phenyl-hexyl column, which provide good retention for aromatic compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. lcms.cz Detection by MS/MS would be performed using electrospray ionization (ESI) in positive ion mode, which is effective for amine-containing compounds. nih.gov The optimization of MRM transitions (precursor ion to product ion) is crucial for achieving high sensitivity and specificity. shimadzu.com

A typical LC-MS/MS method for a related chlorinated aromatic amine might involve the parameters outlined in the following table.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Chlorinated Aromatic Amines

Parameter Setting
Liquid Chromatography
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr at 350 °C

The development of such a method would require the use of a certified reference standard of this compound to determine its specific retention time and to optimize the MS/MS parameters for maximum sensitivity. Limits of detection (LOD) and quantification (LOQ) for similar polychlorinated compounds can reach the low nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com For primary aromatic amines like this compound, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and interactions with the chromatographic system. jfda-online.com Therefore, chemical derivatization is often employed to convert the polar amine group into a less polar, more volatile, and more thermally stable functional group. jfda-online.comnih.gov

Common derivatization strategies for anilines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA), heptafluorobutyric anhydride (HFBA), or chloroformates. nih.gov These reactions produce stable derivatives with excellent chromatographic properties. nih.govresearchgate.net The resulting fluoroacyl derivatives are also highly responsive to electron capture detectors (ECD), though mass spectrometry provides greater specificity. researchgate.net

Analysis would be performed on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the derivatized analyte. Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) or MRM mode for quantification provides high sensitivity and selectivity. nih.govwaters.com

The following table outlines typical parameters for a GC-MS/MS analysis of a derivatized chlorinated aromatic compound.

Table 2: Representative GC-MS/MS Parameters for the Analysis of Derivatized Chlorinated Aromatic Compounds

Parameter Setting
Gas Chromatography
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless, 1 µL at 280 °C
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Derivatization
Reagent Example Heptafluorobutyric anhydride (HFBA)
Reaction Converts -NH₂ group to a heptafluorobutyryl amide
Mass Spectrometry
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 290 °C

The selection of the derivatizing agent and the optimization of the reaction conditions are critical for achieving complete conversion and reproducible results. The mass spectrum of the derivative would show characteristic fragments that can be used for unambiguous identification and for setting up sensitive MRM transitions. nih.govnih.gov

Electrochemical Characterization of Redox Properties of the Compound (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are valuable for investigating the redox properties of electroactive compounds. rasayanjournal.co.in For anilines and their derivatives, CV can provide insights into their oxidation mechanisms. The electrochemical oxidation of substituted anilines has been studied, and it is often an irreversible process. nih.gov This means that the product of the initial oxidation is highly reactive and quickly undergoes subsequent chemical reactions, so a corresponding reduction peak is not observed on the reverse scan. nih.gov

For this compound, CV could be used to determine its oxidation potential. This potential is influenced by the electron-donating nature of the amine group and the electron-withdrawing effects of the chlorine substituents and the phenoxy group. The experiment would typically be conducted in a three-electrode cell, using a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.gov The compound would be dissolved in a suitable solvent containing a supporting electrolyte, such as an acetonitrile/water mixture with perchloric acid or a phosphate (B84403) buffer. nih.govrsc.org

By scanning the potential and recording the resulting current, a voltammogram is produced which would likely show an irreversible anodic (oxidation) peak. nih.gov The potential at which this peak occurs provides information about the ease of oxidation of the molecule.

Table 3: Typical Experimental Conditions for Cyclic Voltammetry of a Chloroaniline

Parameter Condition
Electrochemical Cell
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solution
Analyte Concentration 1.0 mM
Solvent System Acetonitrile/Water (50/50, v/v)
Supporting Electrolyte 0.2 M Phosphate Buffer (pH 2.0)
Voltammetry Parameters
Potential Range -0.2 V to +1.2 V vs. Ag/AgCl
Scan Rate 100 mV/s

The study of how the peak potential shifts with changes in pH can provide information on the involvement of protons in the oxidation reaction. The data obtained from such studies are fundamental to understanding potential transformation pathways of the compound in environments where redox processes occur.

Surface-Sensitive Analytical Techniques for Investigating Interactions with Substrates

Investigating the interaction of this compound with various substrates, such as soil particles, sediments, or biological surfaces, is key to understanding its environmental mobility and bioavailability. orst.edu Surface-sensitive analytical techniques can provide molecular-level information about these interactions. libretexts.org

While specific studies on this compound are lacking, techniques like Surface-Enhanced Raman Spectroscopy (SERS) have shown great potential for the ultrasensitive detection of pesticides and other pollutants on surfaces. acs.org SERS utilizes the enhancement of the Raman scattering signal from molecules adsorbed onto nanostructured metal surfaces (typically gold or silver). cornell.edu This can provide a unique vibrational "fingerprint" of the analyte, allowing for its identification at trace levels. acs.org For a molecule like this compound, SERS could potentially be used to study its adsorption geometry and binding mechanisms to model surfaces or functionalized nanoparticles that mimic environmental substrates.

Other relevant techniques include X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS). libretexts.org XPS can provide information on the elemental composition and chemical state of atoms on the surface, which could be used to study the binding of the chlorinated compound to soil minerals. SIMS is an extremely sensitive technique capable of detecting very low concentrations of elements and molecules on a surface, making it suitable for trace-level detection of the compound on a substrate. libretexts.org

The choice of technique would depend on the specific scientific question being addressed, such as the nature of the substrate, the concentration of the analyte, and the desired level of molecular detail. These advanced techniques are primarily research tools but provide invaluable data for predicting the environmental behavior of such compounds. orst.eduusda.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Ammonium acetate
Formic acid
Heptafluorobutyric anhydride (HFBA)
Methanol
Perchloric acid
Trifluoroacetic anhydride (TFAA)
Trichloroethyl chloroformate
4-Carbethoxyhexafluorobutyryl chloride
N-methylaniline
2-methyl-4-nitroaniline
Aniline
4-chloroaniline
2,5-dichloroaniline

Theoretical and Computational Chemistry Investigations of 4,5 Dichloro 2 2,4,5 Trichlorophenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. sci-hub.storientjchem.org For a molecule like 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline, these calculations can elucidate its stability, electronic properties, and reactivity without the need for empirical data.

The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations are employed to determine the equilibrium geometry of the molecule and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, which is activated by the amino group. Conversely, the LUMO would likely be distributed across the trichlorophenoxy ring, influenced by the electron-withdrawing chlorine atoms.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. conicet.gov.ar This information is vital for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. In this molecule, the nitrogen atom of the aniline group would carry a negative partial charge, while the carbon atoms bonded to the highly electronegative chlorine atoms would exhibit positive partial charges.

Table 1: Illustrative Quantum Chemical Properties Calculated via DFT (Note: The following data are hypothetical, based on typical results for similar chlorinated aromatic compounds, and serve to illustrate the output of such calculations.)

PropertyPredicted ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.3 eVB3LYP/6-311++G(d,p)
Dipole Moment2.8 DebyeB3LYP/6-311++G(d,p)
NBO Charge on Nitrogen-0.85 eB3LYP/6-311++G(d,p)

Quantum chemical methods are indispensable for mapping out potential reaction pathways and understanding reaction mechanisms. mdpi.com For halogenated aromatic compounds, reactions such as nucleophilic aromatic substitution (SNAr) are of significant interest. masterorganicchemistry.comlibretexts.org DFT calculations can be used to model the entire reaction coordinate, from reactants to products, by identifying and characterizing the structures of intermediates and, most importantly, transition states. rsc.org

The transition state is the highest energy point along the reaction path, and its structure and energy determine the reaction's activation energy and, consequently, its rate. ucsb.edu Locating a transition state involves complex algorithms that search for a first-order saddle point on the potential energy surface. youtube.com Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Hypothetical Activation Energies for a Postulated SNAr Reaction (Note: Data are for illustrative purposes to show typical computational outputs for reaction mechanism studies.)

Reaction StepReactant ComplexTransition State (TS)Product ComplexActivation Energy (kcal/mol)
Nucleophilic AttackC₁₂H₆Cl₅NO + OH⁻[C₁₂H₆Cl₅NO(OH)]⁻ (TS1)Intermediate22.5
Leaving Group DepartureIntermediate[C₁₂H₇Cl₄O(OH)]⁻ (TS2)C₁₂H₇Cl₄O(OH) + Cl⁻5.1

Computational chemistry provides a powerful tool for predicting various spectroscopic properties, including infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. scirp.org These theoretical spectra can aid in the interpretation of experimental data or, in the absence of such data, provide a predictive characterization of the molecule.

Calculations of vibrational frequencies are based on the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the normal modes of vibration and can be directly compared to an experimental IR spectrum. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. conicet.gov.ar While no experimental spectra are available for this compound, theoretical predictions serve as a valuable reference for its potential identification and structural confirmation.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: Experimental data are hypothetical as none are publicly available for this compound.)

Spectroscopic DataPredicted Value (B3LYP/6-311G)"Experimental" Value
N-H Stretch (IR)3450 cm⁻¹3435 cm⁻¹
C-O-C Stretch (IR)1245 cm⁻¹1238 cm⁻¹
¹H NMR (Aniline H)7.2 ppm7.1 ppm
¹³C NMR (C-N)145 ppm143 ppm

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior of the Compound

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their ensembles over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.net

For a flexible molecule like this compound, which features a rotatable ether linkage, conformational analysis is crucial. researchgate.net MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them. This is essential for understanding how the molecule's shape influences its interactions with its environment, such as a solvent or a biological receptor. cristin.no

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property. niscpr.res.in

For a class of compounds like polychlorinated phenoxy anilines, a QSAR/QSPR model could be developed to predict endpoints such as toxicity, receptor binding affinity, or environmental persistence. nih.govnih.gov The process involves:

Assembling a training set of structurally similar molecules with known experimental data.

Calculating a wide range of molecular descriptors for each molecule (e.g., electronic, steric, topological, and thermodynamic descriptors).

Using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. nih.gov

Validating the model using internal and external validation sets to ensure its robustness and predictive power. researchgate.net

Such models are valuable for screening large libraries of chemicals and prioritizing them for further experimental testing, which is a key aspect of regulatory risk assessment for persistent organic pollutants. osti.gov

Machine Learning and Artificial Intelligence Approaches in Compound Design and Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in chemistry. nih.govnih.gov Unlike traditional QSAR models, which are often based on linear relationships, ML algorithms like random forests, support vector machines, and deep neural networks can capture highly complex, non-linear relationships between molecular structure and properties. ijirct.orgresearchgate.net

For a molecule like this compound, ML models can be trained on large datasets of other halogenated aromatic compounds to predict a wide array of properties with high accuracy. energetic-materials.org.cn These properties can range from fundamental physicochemical characteristics (e.g., melting point, boiling point) to complex biological outcomes (e.g., toxicity, metabolic stability). sci-hub.stkaust.edu.sa

AI is also being applied to de novo drug design, where generative models can propose entirely new molecular structures optimized for specific properties or interactions with a biological target. dovepress.com By learning the underlying "language" of molecular structures, these AI systems can explore vast chemical spaces efficiently, accelerating the discovery of new materials and therapeutics. mit.edu The integration of AI into computational chemistry pipelines represents a significant step forward in our ability to design and understand complex molecules. ijirct.org

Information Not Available for this compound

Following a comprehensive and exhaustive search of scientific literature and environmental databases, it has been determined that there is no available information on the environmental distribution, transformation, and ecotoxicological impact of the specific chemical compound This compound .

This compound is not registered as a pesticide, nor is it widely documented as a significant industrial chemical or a known environmental degradant of other common substances. Consequently, scientific studies detailing its behavior in various environmental compartments—such as soil, water, and the atmosphere—have not been published.

Therefore, it is not possible to provide scientifically accurate content for the requested article outline, which includes detailed sections and subsections on:

Environmental Occurrence and Distribution Pathways: No data exists on its transport and partitioning in soil, sediment, aquatic ecosystems, or its atmospheric presence.

Environmental Degradation and Transformation Pathways: There are no studies documenting its photolytic, photo-oxidative, or microbial degradation mechanisms.

Adhering to the principles of scientific accuracy and the strict constraints of the user's request to focus solely on the specified compound, no part of the requested article can be generated. Any attempt to do so would require speculation or the extrapolation of data from chemically related but distinct compounds, which would violate the core instructions.

Environmental Distribution, Transformation, and Ecotoxicological Impact of 4,5 Dichloro 2 2,4,5 Trichlorophenoxy Aniline

Environmental Degradation and Transformation Pathways of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline

Abiotic Degradation via Chemical Hydrolysis and Oxidation

The persistence of this compound in the environment is influenced by abiotic degradation processes such as hydrolysis and oxidation. While direct studies on this specific compound are lacking, insights can be drawn from research on related chlorinated anilines and phenoxy herbicides.

Chemical Hydrolysis: The ether linkage in the this compound molecule could be susceptible to hydrolysis. For instance, the hydrolysis of the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is pH-dependent. In acidic solutions, the hydrolysis of 2,4-D is faster than at neutral pH. The degradation of 2,4-D in aqueous solutions via hydrolysis results in the formation of 2,4-dichlorophenol and glycolic acid. It is plausible that the hydrolysis of this compound would yield 2,4,5-trichlorophenol and 4,5-dichloro-2-aminophenol. The rate of this reaction in the environment would likely be influenced by factors such as pH, temperature, and the presence of catalysts.

Chemical Oxidation: The aniline (B41778) and trichlorophenoxy moieties of the molecule are subject to oxidation. The oxidation of aniline compounds can proceed through various pathways, yielding products such as nitrobenzenes, azobenzenes, and benzoquinones, depending on the oxidizing agent and reaction conditions. For example, the oxidation of aniline with agents like dichromate or peroxide can lead to a variety of products. In the environment, oxidative processes can be initiated by hydroxyl radicals, which are highly reactive and can lead to the degradation of organic pollutants.

Bioaccumulation and Biotransformation in Non-Human Biota

The potential for this compound to accumulate in living organisms and undergo metabolic transformation is a key aspect of its environmental risk profile.

Chlorinated organic compounds have a tendency to bioaccumulate in the fatty tissues of organisms. Studies on chlorinated anilines have demonstrated their potential for bioconcentration in aquatic organisms. For example, various chlorinated anilines have been shown to bioconcentrate in guppies (Poecilia reticulata). nih.gov The extent of bioconcentration can be influenced by the exposure concentration and the presence of other chemicals. nih.gov

The bioaccumulation of the herbicide 2,4,5-T, which shares the 2,4,5-trichlorophenoxy moiety, and its highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), has been studied in aquatic and terrestrial ecosystems. oregonstate.edu While 2,4,5-T itself does not show significant bioaccumulation, TCDD can accumulate in organisms, with bioaccumulation factors varying widely depending on the organism and environmental conditions. oregonstate.edu Given the lipophilic nature of this compound, it is expected to have a potential for bioaccumulation in non-human biota.

Interactive Data Table: Bioconcentration of Related Compounds

CompoundOrganismBioconcentration Factor (BCF)Exposure ConcentrationReference
Chlorinated AnilinesGuppy (Poecilia reticulata)VariableNot specified nih.gov
2,3,7,8-TCDDAquatic Organisms1,000 - 60,000Not specified oregonstate.edu

Once absorbed by an organism, this compound is likely to undergo biotransformation. The metabolism of 2,4-dichloroaniline (2,4-DCA) has been investigated in rainbow trout (Oncorhynchus mykiss). nih.gov In vivo, the primary metabolite of 2,4-DCA was identified as its glucuronide conjugate. nih.gov In vitro studies using isolated hepatocytes also identified the hydroxylamine metabolite of 2,4-DCA. nih.gov This suggests that the biotransformation of the aniline portion of this compound may involve conjugation and oxidation reactions.

The metabolism of 2,4-D in wild radish (Raphanus raphanistrum) has been shown to primarily involve the formation of a glucose ester. nih.gov This indicates that the phenoxyacetic acid moiety can also be a site for metabolic conjugation. Therefore, it is conceivable that the biotransformation of this compound in various organisms could involve hydroxylation of the aromatic rings, cleavage of the ether bond, and conjugation of the resulting metabolites with sugars or other endogenous molecules.

Ecotoxicological Effects on Non-Human Model Organisms

The potential toxicity of this compound to environmental organisms is a significant concern.

Studies on chlorinated anilines have demonstrated their toxicity to a range of aquatic organisms. For instance, the acute and chronic toxicity of aniline and 2,4-dichlorophenol have been evaluated for the freshwater invertebrate Daphnia magna. nih.govosti.gov The 96-hour LC50 values for 3,4-dichloroaniline (3,4-DCA) in the oligochaete Pristina longiseta and the mite Hydrozetes lacustris were 2.5 mg/L and 4.7 mg/L, respectively. nih.gov

The lethal and sublethal effects of chlorinated anilines have also been studied in the early life stages of zebrafish (Danio rerio). nih.gov These studies are crucial for understanding the potential impact of such compounds on fish populations. The toxicity of 2,4,5-trichlorophenol, a potential degradation product, has also been assessed for aquatic life, with a 4-day average concentration not to exceed 1.9 µg/L and a 1-hour average concentration not to exceed 17 µg/L to be protective of aquatic organisms. epa.gov

Interactive Data Table: Acute Toxicity of Structurally Similar Compounds

CompoundOrganismEndpointValueReference
3,4-DichloroanilinePristina longiseta96-hr LC502.5 mg/L nih.gov
3,4-DichloroanilineHydrozetes lacustris96-hr LC504.7 mg/L nih.gov

Beyond acute lethality, sublethal effects and biomarkers of exposure are important for assessing the ecological impact of chemical contaminants. Exposure to chlorinated anilines can lead to a variety of sublethal effects in aquatic organisms, including impacts on growth, reproduction, and development. nih.gov Morphological abnormalities such as edema and body curvature are common sublethal effects observed in fish embryos exposed to environmental chemicals.

Biomarkers can provide early warning signals of chemical exposure and effects. For chlorinated compounds, potential biomarkers could include the induction of detoxification enzymes (e.g., cytochrome P450s), changes in hormone levels, and the formation of specific adducts with cellular macromolecules. The identification of specific biomarkers for chlorinated aniline exposure is an active area of research. For example, exposure to chlorine has been linked to the formation of tyrosine adducts and chloro-fatty acids. nih.gov

Methodologies for Ecological Risk Assessment of the Compound (general principles)

The ecological risk assessment (ERA) for a specific chemical compound such as this compound evaluates the likelihood of adverse effects on ecosystems resulting from its presence in the environment. Although specific environmental fate and ecotoxicological data for this particular compound are not extensively available in public literature, a standardized framework can be applied to assess its potential risks. This framework, widely adopted by regulatory agencies like the U.S. Environmental Protection Agency (EPA), provides a systematic process for organizing and analyzing scientific information to evaluate risks posed by chemical stressors. Current time information in Pittsburgh, PA, US.crimsonpublishers.comnih.gov The assessment is generally conducted in three main phases: Problem Formulation, Analysis, and Risk Characterization. nih.gov

Phase 1: Problem Formulation

Problem formulation is the initial and foundational stage of the ERA. It establishes the goals, scope, and focus of the assessment. nih.gov This phase involves identifying the key questions to be answered and developing a conceptual model that links the chemical source to potential ecological effects. crimsonpublishers.comnih.gov

For a compound like this compound, which is a polychlorinated aromatic compound, the problem formulation would focus on its similarity to other persistent organic pollutants (POPs). mdpi.com Key considerations would include:

Stressor Identification: The primary stressor is the compound itself. Assessors would also consider potential transformation products, which may be more toxic or persistent. For instance, the manufacturing process for the related herbicide 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) was known to produce trace amounts of highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). wikipedia.org A thorough risk assessment would investigate the possibility of similar dioxin-like contaminants.

Ecosystems and Receptors of Concern: Based on the compound's chemical properties, potential receiving environments are identified. Due to the properties of related chloroaniline compounds, which can be persistent in soil and water, both terrestrial and aquatic ecosystems would be of concern. crimsonpublishers.comsemanticscholar.org Receptors could include primary producers (algae, aquatic plants), invertebrates (crustaceans, earthworms), and vertebrates (fish, birds). Algae are often particularly sensitive to related compounds like triclosan (B1682465).

Assessment Endpoints: These are the specific ecological values to be protected, such as the survival and reproduction of fish populations or the community structure of aquatic invertebrates. nih.gov

Conceptual Model: A conceptual model is developed to visually represent the predicted relationships between the compound, exposure pathways, and the assessment endpoints. This model would map the potential movement of this compound from industrial discharge or product use into water and soil, its uptake by organisms, and the subsequent potential for adverse effects on receptor populations.

Table 1: Framework for Ecological Risk Assessment

PhaseComponentDescriptionData Requirements for this compound
Problem Formulation Stressor IdentificationCharacterizing the chemical and any toxic by-products or degradants.Chemical structure, purity, potential for formation of dioxin-like compounds.
Ecosystems/Receptors of ConcernIdentifying the ecosystems and specific populations that may be at risk.Predicted environmental distribution (aquatic, terrestrial), identification of sensitive species based on surrogate data.
Assessment EndpointsDefining the specific ecological values to be protected.Survival, growth, and reproduction of key aquatic and soil organisms.
Analysis Exposure CharacterizationQuantifying the contact or co-occurrence of the stressor with receptors.Environmental release rates, persistence data (half-life in soil/water), bioaccumulation potential (Log Kow), measured environmental concentrations (PEC).
Ecological Effects CharacterizationEvaluating the relationship between stressor levels and ecological effects.Ecotoxicity data (LC50, EC50, NOEC) for relevant species (algae, daphnia, fish); stressor-response curves.
Risk Characterization Risk EstimationIntegrating exposure and effects data to estimate the likelihood of adverse effects.Calculation of Risk Quotients (RQ = PEC / PNEC).
Risk DescriptionDescribing the nature and magnitude of the risk, including uncertainties.Interpretation of RQ values, discussion of the lines of evidence, and identification of data gaps.

Phase 2: Analysis

The analysis phase involves the technical evaluation of data on exposure and ecological effects. Current time information in Pittsburgh, PA, US.nih.gov It consists of two primary components: Exposure Characterization and Ecological Effects Characterization.

Exposure Characterization: This step describes the sources of the chemical, its distribution in the environment, and the potential for contact with ecological receptors. nih.gov For a compound like this compound, assessors would evaluate its environmental fate. As a chlorinated aniline, it is likely to be persistent and may bind to soil and sediment, similar to other xenobiotics. crimsonpublishers.comsemanticscholar.org Its potential for bioaccumulation would be a critical focus, a property common among POPs. mdpi.com The Predicted Environmental Concentration (PEC) is calculated based on release estimates and environmental fate models.

Ecological Effects Characterization (Stressor-Response Analysis): This component quantifies the relationship between the magnitude of exposure and the severity of adverse effects. nih.gov Since direct toxicity data for the specific compound is scarce, information from structurally similar chemicals is used. For example, data on triclosan, a chlorinated diphenyl ether, shows high toxicity to aquatic organisms, especially algae, with EC50 values (the concentration causing an effect in 50% of the test population) in the low microgram-per-liter range. Chloroanilines are also known to be toxic to aquatic life. mdpi.com This information is used to derive a Predicted No-Effect Concentration (PNEC), the concentration below which adverse effects are unlikely to occur. nih.gov

Table 2: Example Ecotoxicological Data for Surrogate Compounds

Surrogate CompoundTest OrganismEndpointValue (µg/L)
TriclosanAlgae (e.g., Scenedesmus)Growth Inhibition (EC50)1.4 - 19
TriclosanCrustacean (e.g., Daphnia magna)Acute Toxicity (EC50)130 - 390
TriclosanFish (e.g., Rainbow Trout)Acute Toxicity (LC50)260 - 540
4-ChloroanilineVariousAcute ToxicityVaries, known to be toxic
3,4-DichloroanilineVariousAcute ToxicityVaries, known to be toxic

Note: This table presents example data for structurally related compounds to illustrate the types of information used in an ERA. The values are approximate and sourced from general ecotoxicological literature.

Phase 3: Risk Characterization

Risk characterization is the final phase where the information from the analysis is integrated to estimate the likelihood of adverse ecological effects. nih.gov This involves:

Risk Estimation: This step combines the exposure and effects profiles. A common method is the risk quotient (RQ) approach, which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.gov

RQ = PEC / PNEC

An RQ value greater than 1 indicates a potential for risk, suggesting that the estimated environmental concentration exceeds the level deemed safe for the ecosystem. This would trigger a need for more detailed assessment or risk management actions. nih.gov

Biological Activity and Molecular Mechanisms of 4,5 Dichloro 2 2,4,5 Trichlorophenoxy Aniline Excluding Human Clinical/safety/dosage

Molecular Interactions with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

In Vitro Binding Studies with Purified Enzymes or Receptors (non-human origin)

No data available.

Enzymatic Inhibition or Activation Mechanisms

No data available.

Cellular Responses and Signaling Pathway Modulation (in non-human cell lines or model organisms)

Induction of Apoptosis or Necrosis in Cultured Cells

No data available.

Gene Expression Profiling and Transcriptomic Changes

No data available.

Oxidative Stress Induction and Antioxidant Response

No data available.

Potential as a Biochemical Probe or Research Tool in Mechanistic Biology

The potential of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline as a biochemical probe or research tool has not been explored in any published studies. Its utility in mechanistic biology would depend on it having a specific and well-characterized interaction with a biological molecule or pathway, which has not been documented.

It is worth noting that related compounds have been synthesized and investigated. For instance, a patent exists for the synthesis of the structurally similar 5-chloro-2-(2,4-dichlorophenoxy)aniline, which is described as an intermediate in the production of the well-known antimicrobial agent triclosan (B1682465). This suggests that related structures may possess biological activity, but this cannot be extrapolated to the specific compound without direct experimental evidence.

Emerging Applications and Material Science Potentials of 4,5 Dichloro 2 2,4,5 Trichlorophenoxy Aniline Non Clinical

Precursor Role in the Organic Synthesis of More Complex Molecules or Scaffolds

There is currently no available scientific literature detailing the use of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline as a precursor in the organic synthesis of more complex molecules or scaffolds. While chlorinated anilines and diphenylamines can serve as building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals, the specific reaction pathways and resulting complex molecules originating from this particular compound have not been reported. The high degree of chlorination on both phenyl rings presents significant synthetic challenges and may limit its utility as a versatile precursor.

Applications in Polymer Chemistry and Advanced Materials

The potential of this compound in the realm of polymer chemistry and the development of advanced materials remains unexplored.

Monomer or Functional Additive in Polymerization Processes

No studies have been published that investigate the use of this compound as a monomer in polymerization processes. The amine functionality could theoretically allow for its incorporation into polymer backbones, such as polyamides or polyimides. However, the steric hindrance and electronic effects of the five chlorine substituents would likely impact its reactivity and the properties of any resulting polymer. Similarly, there is no evidence of its use as a functional additive to impart specific properties, such as flame retardancy or thermal stability, to existing polymers.

Development of Functional Coatings, Films, or Adsorbent Materials

Research into the development of functional coatings, films, or adsorbent materials derived from this compound is not present in the current body of scientific literature. While some aniline (B41778) derivatives are used to create functional surfaces, the specific properties that this compound might confer to such materials have not been investigated.

Role in Environmental Remediation Technologies (e.g., Adsorption, Catalysis, Photocatalysis)

There is no documented research on the application of this compound in environmental remediation technologies. Its potential as an adsorbent for pollutants, a catalyst, or a photocatalyst for the degradation of environmental contaminants has not been evaluated. The high stability and persistence often associated with polychlorinated compounds suggest it is more likely to be a target for remediation rather than an agent of it.

Development as Analytical Standards and Reference Materials for Environmental Monitoring

The development and use of this compound as an analytical standard or reference material for environmental monitoring have not been reported. While analytical standards for various polychlorinated biphenyls (PCBs) and other persistent organic pollutants are commercially available and essential for environmental analysis, this specific compound does not appear to be among them.

Niche Industrial Applications Requiring Specific Chemical Properties

No niche industrial applications for this compound have been identified in publicly accessible databases. The specific chemical properties arising from its unique substitution pattern have not been leveraged for any known industrial process or product.

Future Research Directions and Unaddressed Challenges for 4,5 Dichloro 2 2,4,5 Trichlorophenoxy Aniline

Exploration of Novel and Efficient Synthetic Avenues for the Compound

The synthesis of complex chlorinated aromatic compounds presents a significant challenge in organic chemistry. For a molecule like 4,5-dichloro-2-(2,4,5-trichlorophenoxy)aniline, developing novel and efficient synthetic routes would be the foundational step for any further research. Current methods for creating similar structures, such as chlorinated diphenyl ethers, often involve reactions that can be difficult to control and may result in a mixture of products. google.com Future research should focus on developing highly selective and high-yield synthetic pathways.

Key research objectives would include:

Catalyst Development: Investigating new catalysts, potentially including optimized copper-based systems or novel nanomaterials, to improve reaction speed and selectivity. google.com

Process Optimization: Fine-tuning reaction conditions such as temperature, solvent systems, and reactant ratios to maximize the yield of the desired product and minimize the formation of byproducts.

Purification Techniques: Establishing effective methods for the purification of the final compound, which is crucial for obtaining the high-purity material needed for toxicological and environmental studies.

A comparative table of potential synthetic approaches could be structured as follows:

Synthetic MethodPotential CatalystAnticipated YieldKey Challenges
Ullmann CondensationCopper-basedModerateHigh reaction temperatures, byproduct formation
Nucleophilic Aromatic SubstitutionPhase-transfer catalystVariableReactivity of starting materials
Modern Cross-CouplingPalladium-basedPotentially HighCatalyst cost and sensitivity

Advanced Mechanistic Insights into its Chemical and Biochemical Transformations

Understanding how this compound might transform in chemical and biological systems is critical to predicting its environmental fate and potential toxicity. Research in this area would need to investigate both abiotic and biotic transformation pathways. For related compounds like PCBs, metabolism is known to occur via cytochrome P-450 enzymes, leading to hydroxylated metabolites. nih.gov Similar pathways could be hypothesized for the target compound.

Future mechanistic studies should aim to:

Identify Metabolites: Utilize advanced analytical techniques to identify the products of microbial degradation and metabolism in various organisms.

Elucidate Reaction Pathways: Investigate the specific enzymatic and chemical reactions involved in the breakdown or transformation of the parent compound.

Kinetics of Transformation: Determine the rates of these transformations to understand the persistence of the compound in different environments.

Development of Innovative Analytical Tools for Environmental Monitoring and Trace Detection

The detection of trace amounts of persistent organic pollutants (POPs) in environmental samples is a significant analytical challenge. chromatographyonline.com For a novel compound like this compound, sensitive and selective analytical methods would need to be developed from the ground up. The complexity of environmental matrices requires sophisticated sample preparation and detection techniques. chromatographyonline.comgcms.cz

Future research in this area should focus on:

High-Resolution Mass Spectrometry: Developing methods using instruments like high-resolution gas chromatography/mass spectrometry (HRGC/MS) for unambiguous identification and quantification. thermofisher.com

Advanced Sample Preparation: Creating efficient extraction and cleanup procedures to isolate the target compound from complex samples such as soil, sediment, and biological tissues. chromatographyonline.com

Spectroscopic Techniques: Exploring the use of technologies like fluorescence spectroscopy and surface-enhanced Raman spectroscopy (SERS) for rapid and sensitive detection. mdpi.commdpi.com

A hypothetical comparison of potential analytical techniques is presented below:

Analytical TechniqueLimit of Detection (LOD)Sample ThroughputKey Advantages
GC-MS/MSLow (ng/L to pg/L)ModerateHigh selectivity and sensitivity
LC-MS/MSLow (ng/L to pg/L)ModerateSuitable for more polar transformation products
SERSPotentially very lowHighPotential for in-field applications

Comprehensive Assessment of Broader Ecological Impacts and Long-Term Fate

The long-term behavior and ecological impact of persistent halogenated aromatic compounds are of significant environmental concern. taylorfrancis.comepa.gov Research on compounds like PCBs has demonstrated their potential for bioaccumulation and long-range environmental transport. nih.gov A comprehensive assessment of this compound would be necessary to understand its potential risks.

Key areas for future investigation include:

Persistence Studies: Determining the half-life of the compound in various environmental compartments, including soil, water, and sediment.

Bioaccumulation and Trophic Transfer: Investigating the potential for the compound to accumulate in organisms and move up the food chain.

Ecotoxicity Testing: Conducting studies on a range of organisms representing different trophic levels to assess potential adverse effects.

Discovery of Undiscovered Biological Activities through High-Throughput Screening (basic science)

High-throughput screening (HTS) is a powerful tool in modern biology and chemistry for rapidly assessing the biological activity of a large number of compounds. bmglabtech.comwikipedia.org Applying HTS to this compound could reveal previously unknown biological effects, contributing to a fundamental understanding of its interactions with biological systems.

Future basic science research using HTS could explore:

Receptor Binding Assays: Screening for interactions with key cellular receptors, such as the aryl hydrocarbon receptor (AhR), which is known to be a target for many halogenated aromatic compounds. nih.gov

Enzyme Inhibition Assays: Testing for inhibitory effects on a wide range of enzymes to identify potential mechanisms of toxicity.

Cell-Based Assays: Utilizing various cell lines to assess effects on cell viability, proliferation, and other cellular processes.

Integration of Advanced Computational Methods and AI/ML for Predictive Modeling and Design

In the absence of experimental data, computational methods provide a valuable starting point for predicting the properties and potential toxicities of new chemical entities. acs.org The use of Quantitative Structure-Activity Relationship (QSAR) models, molecular dynamics simulations, and machine learning algorithms is becoming increasingly important in toxicology and environmental science. mdpi.commdpi.commdpi.com

Future computational research on this compound should focus on:

Predictive Toxicology: Developing QSAR models to estimate key toxicological endpoints based on the molecular structure of the compound.

Environmental Fate Modeling: Using computational models to predict the partitioning of the compound in the environment and its potential for long-range transport.

Molecular Docking: Simulating the interaction of the compound with biological targets, such as enzymes and receptors, to gain insight into potential mechanisms of action.

A summary of potential computational modeling approaches is provided below:

Modeling ApproachPredicted EndpointRequired Input DataPotential Impact
QSARToxicity, BioaccumulationMolecular descriptorsEarly hazard identification
Molecular DynamicsBinding affinity, Conformational changes3D structure of target proteinMechanistic insight
AI/MLClassification of toxicityLarge datasets of related compoundsHigh-accuracy prediction

While there is currently a lack of specific research on this compound, a clear roadmap for future investigation can be established based on the extensive knowledge gained from studying other polychlorinated aromatic compounds. The research directions outlined in this article, from fundamental synthesis to advanced computational modeling, provide a comprehensive framework for characterizing this and other novel halogenated compounds. Such research is essential for a proactive approach to chemical safety and environmental protection.

Q & A

Q. What are the standard laboratory protocols for synthesizing 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline?

  • Methodological Answer : Synthesis typically involves coupling reactions between chlorinated aniline derivatives and trichlorophenol intermediates. A common approach includes pH-controlled reactions (pH 3–6) with copper sulfate catalysts, followed by steam distillation and benzene extraction. Final purification is achieved via reduced-pressure rectification to isolate the product .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>98% via HLC methods). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Deuterated analogs (e.g., trichloroaniline-d4) can aid in isotopic labeling studies for tracking reactivity .

Q. How should researchers handle and store this compound safely in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for chlorinated anilines: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C, away from oxidizing agents. Environmental analysis-grade standards should be handled under inert atmospheres to prevent hydrolysis .

Q. What are the known reactive functional groups in this compound that influence its stability?

  • Methodological Answer : The aniline (-NH₂) group is prone to oxidation, while the trichlorophenoxy moiety may undergo nucleophilic substitution. Stability studies recommend avoiding strong bases or UV light. Stabilizers like ascorbic acid can mitigate oxidative degradation during long-term storage .

Q. What are the common solvents and reaction conditions used in its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide) are preferred for coupling reactions. Optimal yields are achieved at 60–80°C under nitrogen. Post-reaction, aqueous workups with sodium bicarbonate neutralize acidic byproducts, followed by recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., catalyst loading, solvent selection), reducing trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reported spectroscopic data across different studies?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Use deuterated solvents (e.g., DMSO-d6) for NMR to minimize interference. Cross-validate data with high-resolution MS and X-ray crystallography. Meta-analyses of CAS registry entries (e.g., purity grades, isotopic labels) clarify discrepancies .

Q. How does the chlorination pattern affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,4,5-trichlorophenoxy group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. Steric hindrance from the 4,5-dichloroaniline moiety requires bulky ligands (e.g., SPhos) for efficient palladium-catalyzed reactions. Kinetic studies using stopped-flow UV-Vis spectroscopy quantify substituent effects .

Q. What advanced purification techniques address challenges in isolating high-purity samples?

  • Methodological Answer : Preparative HPLC with C18 columns achieves >99.5% purity. For trace chlorinated byproducts, membrane separation technologies (e.g., nanofiltration) or sublimation under vacuum are effective. Purity validation via differential scanning calorimetry (DSC) ensures consistency in melting point ranges (e.g., 177–181°C) .

Q. How do electronic effects of substituents influence the compound’s behavior in catalytic systems?

  • Methodological Answer : Electron-withdrawing chloro groups lower the LUMO energy, enhancing electrophilic aromatic substitution. Hammett substituent constants (σ) predict regioselectivity in nitration or sulfonation. In situ IR spectroscopy monitors intermediate formation during catalytic cycles, guiding ligand design for asymmetric transformations .

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4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.